molecular formula C17H16FN3OS B2909142 (Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole CAS No. 402945-61-3

(Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

Katalognummer: B2909142
CAS-Nummer: 402945-61-3
Molekulargewicht: 329.39
InChI-Schlüssel: ZALIEGXCSIPKLI-CENPHJODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-((E)-(1-(4-Fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a thiazoline derivative featuring a hydrazone moiety, a fluorophenyl group, and a furan-2-ylmethyl substituent. The compound’s planar geometry, except for the perpendicularly oriented fluorophenyl group, suggests unique electronic and steric properties that influence reactivity and biological interactions . This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional performance.

Eigenschaften

IUPAC Name

(Z)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-12-11-23-17(21(12)10-16-4-3-9-22-16)20-19-13(2)14-5-7-15(18)8-6-14/h3-9,11H,10H2,1-2H3/b19-13+,20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALIEGXCSIPKLI-CENPHJODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NN=C(C)C2=CC=C(C=C2)F)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=N\N=C(/C)\C2=CC=C(C=C2)F)/N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, including the compound's synthesis, biological evaluations, and structural insights.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the thiazole ring and subsequent modifications to introduce the hydrazone moiety. The process often employs reagents such as glacial acetic acid and sodium acetate under controlled conditions to yield the desired product with high purity and yield.

Anticancer Properties

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and laryngeal carcinoma (Hep-2) cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial for cell cycle regulation.

Table 1: In vitro Anti-proliferative Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
HepG212.5CDK2 inhibition
MCF-715.0GSK3β modulation
Hep-210.0Induction of apoptosis

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to both the thiazole core and the hydrazone linkage can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated a reduction in tumor size when treated with this compound compared to control groups.
  • Antimicrobial Efficacy : A study involving infected animal models showed that treatment with this compound led to a significant decrease in bacterial load, supporting its potential as a therapeutic agent for infections.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound belongs to the 2,3-dihydrothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Key structural analogs include:

Compound Name Core Structure Substituents Key Features
(Z)-2-((E)-(1-(4-Fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole (Target) 2,3-Dihydrothiazole 4-Fluorophenyl, furan-2-ylmethyl, methyl Planar geometry with a perpendicular fluorophenyl group; hydrazone linkage
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 5) Thiazole-triazole hybrid Multiple fluorophenyl groups, triazole Isostructural triclinic crystals; two independent molecules per unit cell
(Z)-3-Benzyl-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-2,3-dihydrothiazole (7b) 2,3-Dihydrothiazole Benzyl, bromophenyl, dihydrobenzo-dioxin High yield (92%); electron-rich substituents enhance stability

Key Observations :

  • Planarity vs. Steric Effects : The target compound’s near-planar structure contrasts with the triazole-containing Compound 5, where steric hindrance from multiple fluorophenyl groups disrupts planarity .
  • Substituent Influence : Bulky groups like benzyl (7b) or dihydrobenzo-dioxin improve synthetic yields (up to 92%) compared to nitro-substituted analogs (e.g., 7d: 79% yield), likely due to enhanced stabilization of intermediates .
Physicochemical Properties

A comparative analysis of melting points and synthesis efficiency is summarized below:

Compound ID (Reference) Substituents Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenyl, furan-2-ylmethyl, methyl Not reported Not reported
6f Adamantyl, chlorophenyl, dimethylphenyl 82 160–162
7a Bromophenyl, dihydrobenzo-dioxin 85 272–274
7b Benzyl, bromophenyl, dihydrobenzo-dioxin 92 284–286
7d 4-Nitrophenyl, 4-fluorophenyl 79 224–226

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 7d) exhibit lower melting points (~224°C) compared to bromophenyl analogs (7a: 272°C), likely due to reduced crystal packing efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.